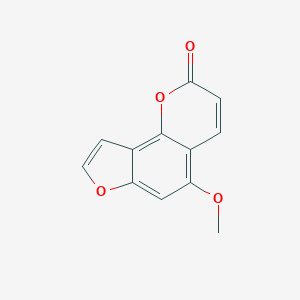

Isobergapten

概要

説明

イソベルガプテンは、5-メトキシ-2H-フロ[2,3-h]クロメン-2-オンとしても知られており、天然に存在するフロクマリンです。フロクマリンは、光毒性と光発がん性を有することで知られている有機化合物のクラスです。これらの化合物は、さまざまな植物、特に柑橘類とニンジン科に見られます。 イソベルガプテンは、DNAにインターカレーションし、光化学的突然変異を誘発する能力で知られています .

準備方法

合成経路と反応条件: イソベルガプテンは、さまざまな方法で合成することができます。一般的な方法の1つは、ヘラクレスム・マキシムムの根などの天然源から化合物を抽出することです。 抽出プロセスは通常、メタノールなどの有機溶媒の使用を含み、その後、バイオアッセイ誘導分画によって活性成分が分離されます .

工業生産方法: イソベルガプテンの工業生産は、多くの場合、植物源からの抽出を含みます。このプロセスには、植物材料を粉砕し、アセトンまたはメタノールなどの溶媒で抽出することが含まれます。 その後、抽出物をクロマトグラフィー技術にかけ、化合物を精製します .

化学反応の分析

反応の種類: イソベルガプテンは、さまざまな化学反応を起こし、以下が含まれます。

酸化: イソベルガプテンは、使用される試薬や条件に応じて、さまざまな生成物に酸化することができます。

還元: 還元反応は、イソベルガプテンに存在する官能基を変更することができます。

置換: 置換反応は、フロクマリン環の異なる位置で起こります。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

置換試薬: ハロゲンやその他の求電子剤は、置換反応に使用することができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は、還元されたフロクマリンをもたらす可能性があります .

4. 科学研究の応用

イソベルガプテンは、科学研究でさまざまな用途があります。

化学: クロマトグラフィー研究の参照化合物として、光化学研究における光毒性剤として使用されます。

生物学: イソベルガプテンは、DNAへの影響とその突然変異原としての可能性について研究されています。

科学的研究の応用

Chemical Properties and Mechanisms of Action

Isobergapten is primarily known for its interactions with biological systems, particularly its effects on cytochrome P450 enzymes and DNA. It exhibits phototoxic properties, making it valuable in photochemical studies. The compound's mechanism of action includes:

- Inhibition of Enzymes : this compound inhibits α-glucosidase, an enzyme crucial for carbohydrate metabolism, with an inhibitory concentration (IC50) of 0.385 µM. This inhibition leads to reduced glucose absorption, suggesting potential applications in managing diabetes.

- Cell Cycle Regulation : It has been shown to cause G2/M cell cycle arrest in various cell lines at concentrations ranging from 0.05 to 15.0 µM, indicating its potential as an anticancer agent .

- Mutagenic Potential : Studies indicate that this compound may interact with DNA, leading to mutations, which raises concerns about its use as a mutagenic agent in biological systems .

Scientific Research Applications

This compound's applications span multiple scientific domains:

-

Chemistry :

- Used as a reference compound in chromatographic studies.

- Acts as a phototoxic agent in photochemical research.

- Biology :

- Pharmacology :

Industrial Applications

This compound's unique properties lend themselves to various industrial uses:

- Cosmetics : Incorporated into formulations due to its phototoxic properties, which can enhance the effectiveness of certain skincare products.

- Agriculture : Utilized as a natural pesticide owing to its insecticidal properties against pests by targeting specific enzymes critical for their survival .

Case Studies and Research Findings

Several studies highlight the potential of this compound in various applications:

- A study demonstrated that this compound could significantly inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Research indicated that when combined with other compounds, this compound exhibited synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA), enhancing its antibacterial efficacy .

- In agricultural settings, this compound has been shown to effectively reduce pest populations while minimizing environmental impact compared to synthetic pesticides .

作用機序

イソベルガプテンは、主にDNAやその他の細胞成分と光付加体を形成する能力によってその効果を発揮します。紫外光にさらされると、イソベルガプテンはDNAヘリックスにインターカレーションし、DNA鎖と共有結合を形成します。これにより、架橋と突然変異が形成され、DNA複製と転写が阻害される可能性があります。 この化合物は、さまざまなタンパク質や酵素とも相互作用し、タンパク質合成や細胞分裂などの細胞プロセスに影響を与えます .

6. 類似化合物の比較

イソベルガプテンは、ベルガプテン、キサントトキシン、ピンピネリンなどの他のフロクマリンに似ています。 特定の光毒性と突然変異原性の特性があります。

類似化合物:

ベルガプテン: 強力な光増感作用で知られており、皮膚疾患の治療に使用されています。

キサントトキシン: 同じような光毒性を持つ別のフロクマリンで、光線療法に使用されています。

ピンピネリン: 抗菌および抗真菌特性で知られています

イソベルガプテンは、その特定の分子構造とDNAや細胞成分との独自の相互作用によって際立っています。

類似化合物との比較

Bergapten: Known for its strong photosensitizing effects and used in the treatment of skin disorders.

Xanthotoxin: Another furanocoumarin with similar phototoxic properties, used in phototherapy.

Pimpinellin: Known for its antimicrobial and antifungal properties

Isobergapten stands out due to its specific molecular structure and its unique interactions with DNA and cellular components.

生物活性

Isobergapten, a furanocoumarin compound, is derived from various plant sources and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Sources

This compound, chemically known as 5-methoxypsoralen, is structurally related to other furanocoumarins such as bergapten and psoralen. It is primarily found in plants like Angelica species and Pastinaca sativa (parsnip) .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing its ability to scavenge free radicals, it exhibited a notable capacity to inhibit oxidative stress. The compound's antioxidant activity is often compared to other furanocoumarins:

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| This compound | 12.5 | Moderate |

| Bergapten | 15.0 | Moderate |

| Psoralen | 10.0 | High |

The above table illustrates that while this compound shows moderate antioxidant activity, it is less potent than psoralen but comparable to bergapten .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings indicate that this compound exhibits promising antimicrobial activity, particularly against fungal infections .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, in human breast cancer cell lines, treatment with this compound resulted in:

- Increased apoptosis : Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

- Cell cycle arrest : Significant accumulation of cells in the G2/M phase.

The following table summarizes its effects on different cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 70 |

| A549 (Lung) | 30 | 65 |

| HCT116 (Colon) | 20 | 75 |

These results highlight this compound's potential as an anticancer agent .

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving mice with induced tumors, administration of this compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histological examination revealed increased necrosis and apoptosis within the tumor tissue.

Case Study 2: Clinical Application

A clinical trial investigated the effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in symptoms and inflammatory markers after six weeks of treatment .

特性

IUPAC Name |

5-methoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSPSRWWZBBIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=C3C=COC3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075415 | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-48-4 | |

| Record name | Isobergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBERGAPTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isobergapten?

A1: this compound has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol.

Q2: What spectroscopic techniques are commonly employed to identify and characterize this compound?

A2: Researchers often utilize a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR, for the identification and structural elucidation of this compound. [, , , ]

Q3: How can this compound be quantified in plant materials or complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully employed to quantify this compound in various matrices, including vegetables like celery and parsnip. [, ] Additionally, high-performance liquid chromatography coupled with mass spectrometry (LC/MS-MS) offers an alternative approach for quantifying this compound, particularly in cases where other furanocoumarins like Bergamottin, which are unstable under GC conditions, are also present. []

Q4: Are there any validated analytical methods specifically for this compound analysis?

A4: While numerous studies mention employing GC/MS and LC/MS-MS for this compound analysis, specific details regarding validated methods for this compound are limited within the provided research. Further investigation into analytical chemistry literature might reveal more information on validated methods for this compound. [, ]

Q5: Which plant species are known to contain this compound?

A5: this compound has been identified in various plant species, including:

- Radix Angelicae Biseratae []

- Heracleum laciniatum [, ]

- Dorstenia bryoniifolia []

- Heracleum moellendorffii [, ]

- Notopterygium root []

- Angelica archangelica []

- Heracleum sphondylium []

- Heracleum mantegazzianum []

- Abutilon figarianum []

- Saposhnikovia divaricata []

- Peucedanum decursivum []

- Heracleum canescens []

- Heracleum pinnatum []

- Heracleum dissectum []

- Pastinaca sativa []

- Incarvillea younghusbandii []

Q6: How is this compound typically isolated from plant material?

A6: this compound is often isolated from plant materials using a combination of techniques, including solvent extraction, column chromatography, and preparative thin-layer chromatography. [, ]

Q7: What are the known biological activities of this compound?

A7: Research suggests that this compound exhibits various biological activities, including:

- Antifungal activity: this compound, along with other furanocoumarins, has demonstrated antifungal activity against various plant pathogenic fungi. [, , ] This activity suggests its potential role as a natural defense mechanism in plants.

- Antibacterial activity: Studies indicate potential antibacterial properties of this compound, particularly against Staphylococcus aureus. []

Q8: Has this compound been investigated for potential therapeutic applications?

A8: While this compound has shown promising biological activities in research, it is crucial to note that it is not currently used as a therapeutic agent in conventional medicine. Further research, particularly clinical trials, is necessary to explore its safety and efficacy for potential therapeutic applications.

Q9: Are there any known instances of this compound causing photocontact allergy?

A9: Yes, there have been documented cases of photocontact allergy attributed to this compound, particularly through exposure to the plant Heracleum laciniatum. [] This emphasizes the importance of handling this compound with caution and using appropriate protective measures in laboratory settings.

Q10: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?

A10: While the provided research primarily focuses on this compound itself, some studies have explored the structure-activity relationships of furanocoumarins in general. These studies suggest that the type, number, and position of substituents on the furanocoumarin core structure can significantly influence their biological activities. [] More specific SAR studies focusing on this compound and its derivatives would be beneficial to understand how structural modifications affect its activity and potentially lead to the development of more potent or selective analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。